molecular formula C6H12O2 B1348754 2-Propanol, 1-(2-propenyloxy)- CAS No. 21460-36-6

2-Propanol, 1-(2-propenyloxy)-

Cat. No. B1348754
CAS RN: 21460-36-6
M. Wt: 116.16 g/mol
InChI Key: CJNXVNXBZXMHKG-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthetic Studies and Derivatives

  • 2-Propanol, 1-(2-propenyloxy)-, and its derivatives have been studied in the field of synthetic chemistry. For instance, the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol has been explored to obtain 1-phenyl-1-amino-2, 3-propanediol and several derivatives (Suami, Tetsuo et al., 1956).

2. Oxidation Processes

  • Research has also focused on the oxidation of secondary alcohols like 2-propanol, 1-(2-propenyloxy)-. A study showed that using methyl(trifluoromethyl)dioxirane leads to the formation of corresponding ketones from such alcohols (R. Mello et al., 1991).

3. Enzymatic Conversions

  • Enzymatic research has highlighted the conversion of various aryl ketones and 2-alkanones to chiral alcohols using enzymes like phenylacetaldehyde reductase in the presence of 2-propanol (Y. Makino et al., 2005).

4. Kinetics of Oxidation

  • Studies on the kinetics of the oxidation of alcohols like 2-propanol, 1-(2-propenyloxy)-, by agents such as potassium tetraoxoferrate(VI) have been conducted to understand their reactivity and the formation of products like ketones (B. Norcross et al., 1997).

5. Resolution of Alcohols

  • The resolution of primary alcohols like 2-(substituted phenoxy)-1-propanols, which include compounds structurally similar to 2-propanol, 1-(2-propenyloxy)-, has been achieved with moderate to good enantioselectivity through processes like enzymatic acylation (T. Miyazawa et al., 2001).

6. Quantum Computational Methods

  • Computational studies involving quantum methods have been applied to related compounds like 1-phenyl-1-propanol, an intermediate in the synthesis of certain drugs, to understand their electronic, optical, and thermodynamic properties (S. Xavier et al., 2015).

Future Directions

The future directions of “2-Propanol, 1-(2-propenyloxy)-” are not clear from the available information. However, similar compounds like 2-propanol have been studied for their potential in fuel cell applications5.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.


properties

IUPAC Name

1-prop-2-enoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNXVNXBZXMHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880762
Record name 2-propanol, 1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-(2-propenyloxy)-

CAS RN

21460-36-6
Record name Propylene glycol 1-allyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanol, 1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyloxy-propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL 1-ALLYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Hillier, DA King, C Henneuse - Cellular polymers, 2009 - journals.sagepub.com
Quality of life in Western populations is becoming an ever-growing concern. Higher demands are made in regard to for example comfort and safety. Low emissions of volatile organic …
Number of citations: 16 journals.sagepub.com
J Zou, T Sai, S Duan, B Winniford, DG Zhang - Journal of Chromatography …, 2022 - Elsevier
A novel automated method was developed to test short-chain aldehyde emissions using a chamber and a flow-cell coupled with a dynamic solid-phase microextraction (SPME) on-fiber …
Number of citations: 3 www.sciencedirect.com
S Yousef, J Eimontas, K Zakarauskas… - Journal of analytical and …, 2023 - Elsevier
Styrene is the main compound of unsaturated polyester resin (UPR) of end-of-life wind turbine blades (WTBs) with high toxicity. This research aims to recover styrene and glass fibre (GF…
Number of citations: 5 www.sciencedirect.com
S Rajendrasozhan, HE Moll, M Snoussi, RM Romeilah… - Processes, 2021 - mdpi.com
Rhanterium epapposum, native to the Arabian Peninsula, is traditionally used to cure skin infections. The objective is to screen the phytochemical content and antimicrobial activity of …
Number of citations: 12 www.mdpi.com
KC Lam, RT Foster, ML Deinzer - Journal of Agricultural and Food …, 1986 - ACS Publications
Two American hop varieties, Washington-grown Cascade andIdaho-grown Hallertauer mittelfriih, were chosen for this aging study and its effect on beer flavor quality. Prior to brewing, …
Number of citations: 129 pubs.acs.org
Y Leinweber - digibib.hs-nb.de
The cherry vinegar fly Drosophila suzukii is an invasive pest in soft skinned fruit such as berries, peaches, plums and others. This species mostly attacks ripening and ripe fruit, which …
Number of citations: 2 digibib.hs-nb.de
A Jaeschke - 2022 - search.proquest.com
Plastic recycling has been a prevalent issue since the commercialization of plastics due to lack of adoption and insufficient technology. There are many different types of plastics used in …
Number of citations: 3 search.proquest.com

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